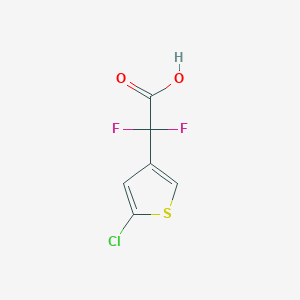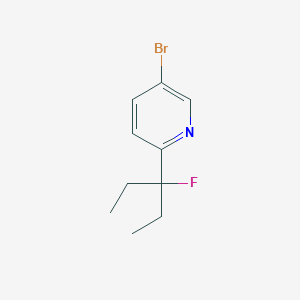
5-Bromo-2-(3-fluoro-3-pentyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-fluoro-3-pentyl)pyridine is a useful research compound. Its molecular formula is C10H13BrFN and its molecular weight is 246.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
5-Bromo-2-(3-fluoro-3-pentyl)pyridine, a halogenated pyridine derivative, has applications in the synthesis of complex molecular structures. Monmoton et al. (2008) describe the synthesis of hyperbranched polyelectrolytes using derivatives of halogenated pyridines. They emphasize the role of electron-attractive pyridinium groups in influencing the reactivity of the molecule, crucial for creating hyperbranched structures (Monmoton et al., 2008).
Spectroscopy and Computational Studies
The spectroscopic properties of halogenated pyridines are pivotal in understanding their molecular behavior. Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its optimized geometric structure and non-linear optical properties (Vural & Kara, 2017).
Modular Synthesis
The versatility of halogenated pyridines in modular synthesis is highlighted by Song et al. (2016), who describe a one-pot reaction sequence for synthesizing polysubstituted pyridines. This methodology underscores the potential of halogenated pyridines in regioselective synthesis, offering a range of applications in organic synthesis (Song et al., 2016).
Coordination Chemistry
Steciuk et al. (2015) investigated nitrogen-boron coordination in pyridoxaboroles derived from halopyridines. Their research reveals the formation of unique coordination polymers and hydrogen-bonded chains, indicating the significance of halogenated pyridines in coordination chemistry and crystal engineering (Steciuk et al., 2015).
Biological Applications
The bromo and fluoro groups on pyridines have been utilized in medicinal chemistry. Koren et al. (1998) explored halogenated pyridines for their affinity to nicotinic acetylcholine receptors, demonstrating their potential as pharmacological probes and in developing radiohalogenated tracers for studying receptors (Koren et al., 1998).
Eigenschaften
IUPAC Name |
5-bromo-2-(3-fluoropentan-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-10(12,4-2)9-6-5-8(11)7-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLFBVZYYZXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

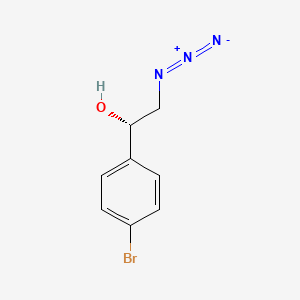
![3-(4-fluorophenyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2688726.png)
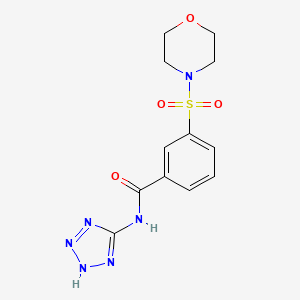
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)
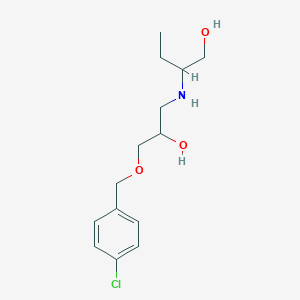
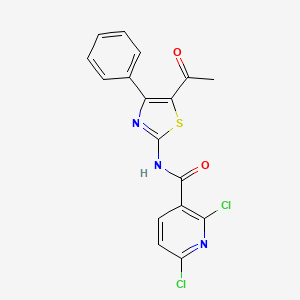
![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)
![N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2688738.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid](/img/structure/B2688739.png)
![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)
